Molecular weight and structural formula of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
Molecular weight and structural formula of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
An In-Depth Technical Guide to 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, a compound of significant interest in medicinal chemistry and drug development. The guide details its structural and physicochemical properties, outlines a plausible synthetic route with a step-by-step protocol, and explores its potential applications, particularly in the context of developing novel therapeutics. The discussion is grounded in the established chemistry of butyrophenones and the strategic use of dioxane moieties as protecting groups, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Butyrophenones
The butyrophenone scaffold is a cornerstone in modern medicinal chemistry. Characterized by a phenyl ring linked to a four-carbon chain with a ketone functional group, this structural motif is central to a major class of antipsychotic medications.[1] The parent compound, butyrophenone, serves as the foundation for a class of synthetic drugs that primarily act as potent dopamine D2 receptor antagonists.[2] These agents are crucial in the management of psychotic disorders like schizophrenia. The therapeutic efficacy and pharmacological profile of butyrophenone derivatives can be finely tuned through substitutions on both the aromatic ring and the alkyl chain. The introduction of a bromine atom onto the phenyl ring and a sterically significant dioxane group onto the side chain, as in the case of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, represents a strategic modification aimed at exploring new structure-activity relationships (SAR) and developing novel therapeutic agents.[1] This guide will delve into the technical details of this specific derivative, providing a foundational understanding for its synthesis and potential utility.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's molecular and physical characteristics is fundamental to its application in research and development. This section outlines the key properties of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone.
Structural Formula and Molecular Weight
The systematic IUPAC name for the compound is 1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one . Its structure is characterized by a 2-bromophenyl group attached to a butan-1-one chain, which is in turn substituted at the 4-position with a 5,5-dimethyl-1,3-dioxan-2-yl moiety.
Table 1: Core Molecular Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₁BrO₃ |
| Molecular Weight | 341.24 g/mol |
| Core Structure | Butyrophenone |
| Key Substituents | 2'-Bromo, 4-(5,5-dimethyl-1,3-dioxan-2-yl) |
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Butyrophenone is a liquid, but the increased molecular weight and complexity often lead to a higher melting point.[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate); poorly soluble in water. | The large non-polar regions of the molecule dominate its solubility profile.[2] |
| Boiling Point | Expected to be high, likely >300 °C, and would likely decompose before boiling at atmospheric pressure. | The high molecular weight and polarity of the carbonyl and dioxane groups contribute to strong intermolecular forces. |
| Stability | The compound is expected to be stable under neutral and basic conditions. The dioxane group is sensitive to acidic conditions.[4] | The 1,3-dioxane is a cyclic acetal, which is a common protecting group for carbonyls and diols, known for its stability to bases and nucleophiles but lability in acid.[5] |
Spectroscopic Characterization
The structural elucidation of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone would rely on a combination of standard spectroscopic techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include multiplets in the aromatic region for the 2-bromophenyl group, a triplet for the methylene group adjacent to the carbonyl, and distinct signals for the protons of the dioxane ring and its gem-dimethyl groups.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 200 ppm.[6] Signals for the aromatic carbons, the aliphatic chain carbons, and the carbons of the dioxane ring would also be present in distinct regions of the spectrum.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aryl ketone carbonyl group. C-O stretching bands for the dioxane ether linkages would also be prominent.
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show characteristic fragmentation patterns for butyrophenones, including cleavage at the α-position to the carbonyl group, yielding a bromobenzoyl cation.[7][8] The molecular ion peak may be weak or absent in EI, while chemical ionization (CI) would be expected to show a more prominent quasi-molecular ion [M+H]⁺.[7]
Synthesis and Purification
The synthesis of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can be logically approached through a multi-step sequence that combines established synthetic transformations. The overall strategy involves the preparation of a suitably protected side-chain precursor followed by its attachment to the aromatic ring via a Friedel-Crafts acylation reaction.
Retrosynthetic Analysis
A plausible retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the bond between the aromatic ring and the carbonyl group, suggesting a Friedel-Crafts acylation as the key bond-forming step. This requires bromobenzene and an appropriate acylating agent, 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride. This acyl chloride can be prepared from the corresponding carboxylic acid, which in turn is synthesized from a starting material where the aldehyde functionality is protected as a dioxane acetal.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis involves three main stages:
-
Protection of the Aldehyde: Formation of the 5,5-dimethyl-1,3-dioxane from a suitable 4-carbon aldehyde precursor and neopentyl glycol.
-
Side-Chain Elaboration: Conversion of the protected aldehyde into the corresponding butanoyl chloride.
-
Friedel-Crafts Acylation: Coupling of the butanoyl chloride with bromobenzene to yield the final product.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for each synthetic step.[9][10][11]
Step 1: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid
-
To a solution of 4-oxobutanoic acid (1 equivalent) and neopentyl glycol (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.
Step 2: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride
-
In a fume hood, add thionyl chloride (1.5 equivalents) to the 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (1 equivalent) from Step 1.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
Step 3: Synthesis of 1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride (1 equivalent) from Step 2 in anhydrous DCM to the AlCl₃ suspension.
-
After stirring for 15 minutes, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Applications in Drug Development and Medicinal Chemistry
The structural features of 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone suggest several potential applications in drug discovery, primarily leveraging the established pharmacology of the butyrophenone core and the modulatory effects of its substituents.
Potential as an Antipsychotic Agent
The butyrophenone framework is a well-established pharmacophore for dopamine D2 receptor antagonism, a key mechanism of action for many antipsychotic drugs.[2][12] The structure-activity relationship of butyrophenones indicates that:
-
The tertiary amino group, often incorporated into a cyclic system, is crucial for activity. In this molecule, the dioxane ring could be a precursor to or a bioisostere of such a group.
-
A three-carbon chain between the carbonyl and the basic nitrogen is optimal for antipsychotic activity.[1]
-
Substitution on the aromatic ring significantly influences potency and selectivity. Halogen substitution, such as with bromine, can enhance binding affinity to target receptors.[13]
This compound could serve as an intermediate for the synthesis of novel antipsychotic agents or be evaluated for its own intrinsic activity. The bulky dioxane group could influence receptor binding, selectivity, and pharmacokinetic properties.
Role as a Synthetic Intermediate
The dioxane moiety in the target molecule is a cyclic acetal, which is a common protecting group for aldehydes and ketones in multi-step organic synthesis.[4][5] This group is stable to basic, nucleophilic, and many reducing and oxidizing conditions, but can be readily removed under mild acidic conditions to reveal the parent carbonyl group.[4]
Therefore, 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can serve as a valuable intermediate for the synthesis of more complex molecules. The protected aldehyde at the end of the butyrophenone chain allows for selective modification of other parts of the molecule, such as the aromatic ring or the ketone, before deprotection and further elaboration of the aldehyde.
Exploration of Novel Biological Activities
Beyond antipsychotic activity, the introduction of a bromine atom and a dioxane ring opens up possibilities for other therapeutic applications.
-
Bromine in Medicinal Chemistry: The inclusion of bromine can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. It can also influence metabolic stability and receptor binding affinity.[14]
-
Dioxane Derivatives in Medicine: Dioxane and dioxolane rings are present in various biologically active compounds and can contribute to a range of activities, including anticancer, antimicrobial, and antiviral properties.[15][16][17] They can also serve as modulators of drug resistance.[16]
Conclusion
2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a synthetically accessible compound with significant potential in the field of drug discovery and development. Its molecular structure combines the pharmacologically relevant butyrophenone core with a versatile dioxane protecting group and a bromine substituent known to modulate biological activity. This guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and a discussion of its potential applications. As a precursor for novel antipsychotics or as an intermediate in the synthesis of other complex molecules, this compound represents a valuable tool for medicinal chemists and researchers working to develop the next generation of therapeutics.
References
-
Electron impact and chemical ionization mass spectrometry of some butyrophenones. J Assoc Off Anal Chem. 1977 Jan;60(1):21-6.
-
Positive- and negative-ion mass spectrometry of butyrophenones. Forensic Sci Int. 1989 Nov-Dec;43(3):245-55.[7]
- Janssen, P. A. J. (1967). The pharmacology of haloperidol.
-
Structure-Activity Relationships of the Butyrophenones. (2023, June 13). Amit Lunkad. YouTube.[1]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
1,3-Dioxanes and 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]4]
-
A Technical Guide to the Medicinal Chemistry Applications of 1,3-Dioxane-2-carboxylic acid ethyl ester. Benchchem.[18]
-
Electron ionization mass spectrum of butyrophenone. ResearchGate.[19]
-
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan.[8]
- Structure Activity Rel
-
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules.[15]
-
WO2006116848A1 - Substituted butyrophenone derivatives. Google Patents.[12]
-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorg Med Chem. 2007 Mar 15;15(6):2283-97.[16]
-
Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane Derivatives in Medicinal Chemistry. Benchchem.[17]
-
Synthesis of functionalized benzo[20]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing.[21]
-
Butyrophenone. Grokipedia.[2]
-
SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library.[22]
-
Friedel - Crafts acetylation of Bromobenzene. Course Hero.[23]
-
Butyrophenone(495-40-9) 1H NMR spectrum. ChemicalBook.[24]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.[25]
-
¹H-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. ResearchGate.[26]
-
WO2006116848A1 - Substituted butyrophenone derivatives. Google Patents.[12]
- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
-
4-Phenylbutyrophenone(13211-01-3) 13C NMR spectrum. ChemicalBook.[27]
-
Literature Review on Tetramethyl-Substituted Butyrophenones: A Technical Guide. Benchchem.[28]
-
Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. ResearchGate.[29]
-
Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. J Med Chem. 1990 Aug;33(8):2305-9.[13]
-
Butyrophenone(495-40-9). ChemicalBook.[3]
-
Friedel-Crafts Acylation. Chemistry Steps.[30]
-
Efficient and Low‐Impact Acetalization Reactions in Deep Eutectic Solvents. UniTo.[9]
-
Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Ivory Research.[31]
-
Polymorphism of Butyrophenones Related to Haloperidol. J Pharm Sci. 1984 Apr;73(4):512-5.[32]
-
Butyrophenone - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.[6]
-
Friedel-Crafts Acylation. Organic Chemistry Portal.[10]
-
Technical Support Center: Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride. Benchchem.[33]
-
1-(2-Bromophenyl)butane-1,3-dione. Sigma-Aldrich.
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.[34]
-
1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE. ChemicalBook.[35]
- Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Russian Journal of General Chemistry.
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.[36]
-
Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation. Benchchem.[11]
-
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal.[37]
- Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Russian Journal of General Chemistry.
- Neopentyl glycol. Wikipedia.
-
Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. ResearchGate.[38]
Sources
- 1. youtube.com [youtube.com]
- 2. Butyrophenone â Grokipedia [grokipedia.com]
- 3. Butyrophenone | 495-40-9 [chemicalbook.com]
- 4. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2006116848A1 - Substituted butyrophenone derivatives - Google Patents [patents.google.com]
- 13. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
- 22. worldresearchlibrary.org [worldresearchlibrary.org]
- 23. maths.tcd.ie [maths.tcd.ie]
- 24. Butyrophenone(495-40-9) 1H NMR spectrum [chemicalbook.com]
- 25. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 4-Phenylbutyrophenone(13211-01-3) 13C NMR spectrum [chemicalbook.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 31. studymoose.com [studymoose.com]
- 32. Polymorphism of butyrophenones related to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. rsc.org [rsc.org]
- 35. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 36. orgsyn.org [orgsyn.org]
- 37. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 38. researchgate.net [researchgate.net]
